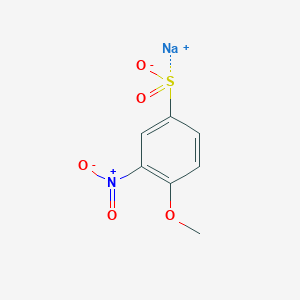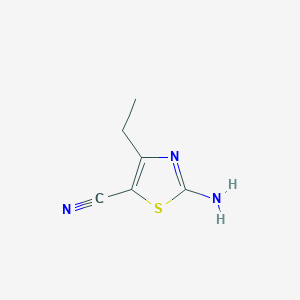![molecular formula C8H7N3O2 B12834951 5-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B12834951.png)
5-Methyl-6-nitroimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of both a nitro group and a methyl group on the imidazo[1,2-a]pyridine scaffold enhances its chemical reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitroimidazo[1,2-a]pyridine typically involves the nitration of 5-methylimidazo[1,2-a]pyridine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 5-Methylimidazo[1,2-a]pyridine
Nitrating Agents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Reaction Conditions: The reaction mixture is cooled to 0-5°C, and the nitrating agents are added slowly to avoid excessive heat generation. The reaction is then allowed to proceed at room temperature for several hours.
Product Isolation: The reaction mixture is poured into ice water, and the precipitated product is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure precise control over reaction conditions and to enhance safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amination: Reduction of the nitro group forms 5-Methyl-6-aminoimidazo[1,2-a]pyridine.
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential lead compound for the development of new drugs targeting infectious diseases and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 5-Methyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The compound may also inhibit specific enzymes involved in critical biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-3-nitroimidazo[1,2-a]pyridine
- 7-Methyl-3-nitroimidazo[1,2-a]pyridine
- 2-Methyl-5-nitroimidazo[1,2-a]pyridine
Uniqueness
5-Methyl-6-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H7N3O2 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
5-methyl-6-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7N3O2/c1-6-7(11(12)13)2-3-8-9-4-5-10(6)8/h2-5H,1H3 |
InChI-Schlüssel |
KRGMAOFLPPPRHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=NC=CN12)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)




